Zephirol-d7

Description

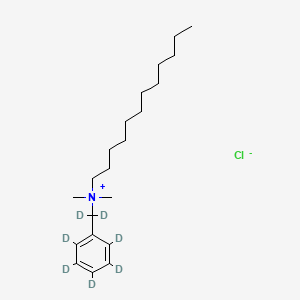

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H38ClN |

|---|---|

Molecular Weight |

347.0 g/mol |

IUPAC Name |

[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dodecyl-dimethylazanium;chloride |

InChI |

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D,20D2; |

InChI Key |

JBIROUFYLSSYDX-KTTGOBDDSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Cl-] |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Zephirol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Zephirol-d7, a deuterated analog of Zephirol, also known as Benzalkonium Chloride. Zephirol-d7 serves as a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based quantification, due to its chemical similarity to the parent compound and its distinct mass.

Chemical Structure and Properties

Zephirol is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides. The general structure consists of a quaternary ammonium cation with a benzyl group, two methyl groups, and a long alkyl chain of varying length attached to the nitrogen atom, with a chloride anion. The deuterated form, Zephirol-d7, specifically refers to the labeling of the benzyl moiety with seven deuterium atoms. This labeling results in a predictable mass shift, making it an ideal internal standard for the quantification of Zephirol.

The chemical structure of Zephirol-d7, specifically the N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride analog, is characterized by the replacement of seven hydrogen atoms on the benzyl group with deuterium.[1][2]

General Chemical Structure of Zephirol-d7:

Where "R" represents a mixture of even-numbered alkyl chains.

A more specific example is Benzyldimethyldodecylammonium-d7 Chloride.[1]

Quantitative Data

The following table summarizes the key quantitative data for a common variant of Zephirol-d7, N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride. For comparison, data for the non-labeled analog is also provided.

| Property | Zephirol-d7 (N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride) | Zephirol (N-Dodecyl-N,N-dimethylbenzenemethanaminium Chloride) |

| Molecular Formula | C₂₁H₃₁D₇ClN[1][2] | C₂₁H₃₈ClN[3][4] |

| Molecular Weight | 347.03 g/mol [1][2] | 339.99 g/mol [3][4] |

| Unlabeled CAS Number | 139-07-1[2] | 139-07-1[3][4] |

| Appearance | Neat[1][5] | White or yellowish-white, amorphous powder or gelatinous pieces.[6] |

| Purity | >95% (HPLC)[7] | Not specified |

| Storage Temperature | -20°C[7] | 4°C[4] |

Experimental Protocols: Use as an Internal Standard in Mass Spectrometry

Deuterated compounds like Zephirol-d7 are invaluable as internal standards in quantitative mass spectrometry assays.[8][9][10] The fundamental principle is to add a known amount of the deuterated standard to a sample before processing. The standard co-elutes with the analyte during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). This allows for accurate quantification by correcting for variations in sample extraction, handling, and instrument response.

A Generic Experimental Workflow for using Zephirol-d7 as an internal standard is as follows:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Zephirol-d7 in a suitable solvent (e.g., methanol) at a known concentration.

-

Prepare a series of calibration standards containing known concentrations of non-labeled Zephirol and a fixed concentration of Zephirol-d7.

-

-

Sample Preparation:

-

To the unknown sample, add a precise volume of the Zephirol-d7 stock solution to achieve a predetermined concentration.

-

Perform the necessary sample extraction and cleanup procedures. The presence of the internal standard throughout this process will account for any analyte loss.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample and calibration standards into an LC-MS/MS system.

-

Develop a multiple reaction monitoring (MRM) method to detect specific precursor-to-product ion transitions for both Zephirol and Zephirol-d7.

-

-

Data Analysis:

-

For each sample and standard, calculate the ratio of the peak area of the analyte (Zephirol) to the peak area of the internal standard (Zephirol-d7).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

-

Determine the concentration of Zephirol in the unknown sample by interpolating its peak area ratio on the calibration curve.

-

Visualizations

Below are diagrams illustrating the chemical structures and a typical experimental workflow.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Zephirol-d7 | CAS | LGC Standards [lgcstandards.com]

- 3. Zephirol | 139-07-1 | FZ28757 | Biosynth [biosynth.com]

- 4. usbio.net [usbio.net]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Benzalkonium Chloride [drugfuture.com]

- 7. Zephirol-d7 | CAS | LGC Standards [lgcstandards.com]

- 8. lcms.cz [lcms.cz]

- 9. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

Zephirol-d7: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Zephirol-d7, a deuterated analogue of the quaternary ammonium compound Zephirol (benzalkonium chloride). This guide details its chemical properties, mechanism of action, and relevant experimental considerations.

Core Chemical Data

Zephirol-d7, a labeled version of the antiseptic agent Zephirol, is a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies. Its deuteration provides a distinct mass spectrometric signature, allowing it to be differentiated from its non-deuterated counterpart.

| Property | Value | Reference |

| CAS Number | 1998128-83-8 | [1] |

| Molecular Weight | 347.03 g/mol | [2][3] |

| Molecular Formula | C₂₁H₃₁D₇ClN | [2][3] |

| Synonyms | N-Dodecyl-N,N-dimethylbenzenemethanaminium-d7 Chloride, Benzododecinium-d7 Chloride, Benzyldimethyldodecylammonium-d7 Chloride | [2] |

Mechanism of Action: Disrupting Microbial Integrity

Zephirol, as a member of the quaternary ammonium compound (QAC) family, exerts its potent antimicrobial effects primarily through the disruption of microbial cell membranes.[2][4] This mechanism is broadly effective against a range of bacteria, fungi, and enveloped viruses.[1][3]

The cationic head of the Zephirol molecule is attracted to the negatively charged components of the microbial cell surface.[5] Its amphiphilic nature allows the hydrophobic alkyl chain to intercalate into and disrupt the lipid bilayer of the cell membrane.[2][6] This leads to a cascade of detrimental effects:

-

Increased Membrane Permeability: The integration of Zephirol molecules into the membrane compromises its structural integrity, leading to increased permeability.[2][4]

-

Leakage of Cellular Contents: Essential intracellular components, such as ions, nucleotides, and enzymes, leak out of the compromised cell, leading to metabolic disruption and ultimately, cell death.[1][2]

-

Enzyme Deactivation: Beyond membrane disruption, Zephirol can also inactivate critical enzymes within the cell, further contributing to its demise.[1]

Recent studies have also elucidated more specific cellular responses to QACs, including the induction of apoptosis through caspase-3 dependent pathways and the generation of reactive oxygen species (ROS).[5]

References

- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 5. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 6. gosset.ai [gosset.ai]

Zephirol-d7 as a Surfactant: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Zephirol-d7, a deuterated analog of benzalkonium chloride (BAC), is a quaternary ammonium compound widely recognized for its antimicrobial properties. Its efficacy is intrinsically linked to its behavior as a cationic surfactant. This technical guide delves into the core mechanism of action of Zephirol-d7 as a surfactant, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions. Given that the deuterium labeling in Zephirol-d7 does not significantly alter its physicochemical surfactant properties, this guide will refer to data available for benzalkonium chloride as a proxy.

Surfactant Properties of Benzalkonium Chloride

The surfactant activity of benzalkonium chloride is characterized by its ability to lower the surface tension of a liquid and to form micelles above a certain concentration.

Quantitative Data Summary

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules self-assemble into micelles. The surface tension of the solution decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.008% | In 2.4% sodium hypochlorite solution | [1][2] |

| ~0.15 mM | In 0.5 M NaCl solution | [3] | |

| Surface Energy Reduction | 53.4% | At CMC in 2.4% sodium hypochlorite solution | [1][2] |

| Surface Tension | 28.27 mN/m | At 1 g/L and 19.7°C | [4] |

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary mechanism by which Zephirol-d7 exerts its antimicrobial effect is through the disruption of microbial cell membranes.[5][6][7] As a cationic surfactant, the positively charged headgroup of the benzalkonium chloride molecule is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[5]

This initial binding is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer.[5] This intercalation disrupts the structural integrity of the membrane, leading to several detrimental effects:

-

Increased Membrane Permeability: The insertion of the surfactant molecules creates pores and destabilizes the lipid packing, increasing the permeability of the membrane.[5][7]

-

Leakage of Cellular Contents: The compromised membrane integrity allows for the leakage of essential intracellular components, including ions, metabolites, and nucleic acids.[5][6][7]

-

Enzyme Inactivation: Disruption of the membrane can also lead to the inactivation of membrane-bound enzymes that are crucial for cellular processes.

-

Cell Lysis: In many cases, the extensive damage to the cell membrane results in complete cell lysis and death.[7]

The following diagram illustrates the proposed mechanism of action of Zephirol-d7 on a bacterial cell membrane.

Experimental Protocols

The determination of the surfactant properties of compounds like Zephirol-d7 involves a variety of established experimental techniques.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the experimental conditions.

-

Conductivity Method: This method is suitable for ionic surfactants. The specific conductivity of the surfactant solution is measured as a function of its concentration. A distinct break in the slope of the conductivity versus concentration plot indicates the CMC.

-

Protocol Outline:

-

Prepare a series of aqueous solutions of Zephirol-d7 with varying concentrations.

-

Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity against the concentration of Zephirol-d7.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

-

-

Surface Tension Method: The surface tension of a surfactant solution is measured at different concentrations. The concentration at which the surface tension ceases to decrease significantly corresponds to the CMC.[8]

-

Protocol Outline:

-

Prepare a range of Zephirol-d7 solutions of known concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Wilhelmy plate or du Noüy ring method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is identified as the concentration at the point of inflection where the surface tension plateaus.

-

-

-

Fluorescence Spectroscopy: This method utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon incorporation into micelles.

-

Protocol Outline:

-

Prepare a series of Zephirol-d7 solutions containing a constant, low concentration of a fluorescent probe.

-

Measure the fluorescence emission spectrum of each solution.

-

Plot a parameter of the fluorescence spectrum (e.g., the ratio of the intensity of two specific emission peaks) against the surfactant concentration.

-

The CMC is determined from the abrupt change in the slope of the plot.

-

-

The following diagram outlines a general experimental workflow for determining the CMC.

Measurement of Surface Tension

Accurate measurement of surface tension is crucial for characterizing the surfactant properties of Zephirol-d7.

-

Wilhelmy Plate Method: A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to detach the plate is proportional to the surface tension.[9][10]

-

du Noüy Ring Method: A platinum ring is immersed in the liquid and then slowly pulled through the interface. The maximum force required to pull the ring from the surface is measured and used to calculate the surface tension.[9]

-

Pendant Drop Method: The shape of a drop of liquid hanging from a needle is analyzed. The surface tension can be calculated from the drop's geometry, which is determined by the balance between surface tension and gravity.[9]

-

Maximum Bubble Pressure Method: This technique is particularly useful for measuring dynamic surface tension. A gas is bubbled through a capillary immersed in the solution, and the maximum pressure inside the bubble before it detaches is related to the surface tension.[11]

Conclusion

The efficacy of Zephirol-d7 as an antimicrobial agent is fundamentally derived from its properties as a cationic surfactant. Its ability to disrupt the integrity of microbial cell membranes through electrostatic and hydrophobic interactions leads to cell death. The quantitative parameters of its surfactant activity, such as the critical micelle concentration and the extent of surface tension reduction, are critical for understanding its potency and for the development of effective formulations in the pharmaceutical and drug development industries. The experimental protocols outlined in this guide provide a framework for the precise characterization of these essential properties.

References

- 1. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BENZALKONIUM CHLORIDE CAS#: 68424-85-1 [m.chemicalbook.com]

- 5. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is Benzalkonium Chloride used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. clearsolutionsusa.com [clearsolutionsusa.com]

- 10. commons.erau.edu [commons.erau.edu]

- 11. Surfactant concentration monitoring for industrial baths and electrolysis processes | KRÜSS Scientific [kruss-scientific.com]

The Dual Role of Benzalkonium Chloride in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzalkonium chloride (BAC), a quaternary ammonium compound, is a widely utilized agent in both clinical and research settings. Its potent antimicrobial properties have established it as a common preservative in pharmaceutical formulations, particularly in ophthalmic solutions. However, its utility in research extends far beyond preservation. BAC's cytotoxic and pro-inflammatory effects are harnessed to induce disease models, most notably dry eye disease, providing a valuable tool for studying pathogenesis and evaluating novel therapeutics. This technical guide provides an in-depth overview of the core applications of benzalkonium chloride in research, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Antimicrobial Applications and Efficacy

BAC's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and cell death. Its broad-spectrum activity makes it effective against a variety of bacteria and fungi.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial efficacy of BAC is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 0.2 g/ml | [1] |

| Pseudomonas aeruginosa | 0.14 g/ml | [1] |

| Enterobacter spp. | 0.18 g/ml | [1] |

| Acinetobacter spp. | 0.17 g/ml | [1] |

| Escherichia coli | 3.9 µg/mL | [2] |

| Klebsiella pneumoniae | Not specified | |

| Fungi (general) | 1-16 µg/ml |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following broth microdilution protocol is a standard method for determining the MIC of BAC against a specific bacterium.

Materials:

-

Benzalkonium chloride stock solution

-

Sterile Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare BAC dilutions: Perform serial two-fold dilutions of the BAC stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare bacterial inoculum: Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculate the plate: Add 100 µL of the bacterial inoculum to each well containing the BAC dilutions. This will bring the final volume in each well to 200 µL.

-

Controls: Include a positive control well (MHB with bacterial inoculum, no BAC) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Read results: The MIC is the lowest concentration of BAC in which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[3][4][5]

Induction of Dry Eye Disease Models

A prominent application of BAC in research is the induction of dry eye disease (DED) in animal models. Topical application of BAC to the ocular surface disrupts the tear film and damages the corneal and conjunctival epithelium, mimicking the pathophysiology of human DED.[6]

Quantitative Data: BAC Concentrations for DED Induction

| Animal Model | BAC Concentration | Duration and Frequency | Key Pathological Features | Reference |

| Mouse (BALB/c) | 0.2% | Twice daily for 7 days | Decreased tear volume, increased corneal staining, inflammation, goblet cell loss | [7] |

| Rabbit | 0.1% | Twice daily for 2 weeks | Corneal and conjunctival metaplasia, decreased goblet cell density |

Experimental Protocol: Induction of Dry Eye in Mice

This protocol describes a common method for inducing DED in mice using topical BAC application.

Materials:

-

Benzalkonium chloride solution (0.2% in sterile phosphate-buffered saline)

-

Micropipette

-

Anesthesia (e.g., isoflurane)

-

Slit-lamp biomicroscope

-

Corneal fluorescein strips

-

Phenol red threads

Procedure:

-

Animal handling: Anesthetize the mice to ensure proper and safe administration of the eye drops.

-

BAC administration: Instill 5 µL of 0.2% BAC solution onto the cornea of one eye twice daily for 7 consecutive days. The contralateral eye can be treated with PBS as a control.[7]

-

Evaluation of DED: Perform the following assessments at baseline and at the end of the treatment period:

-

Corneal fluorescein staining: Apply a fluorescein strip to the ocular surface and examine the cornea for epithelial defects using a slit-lamp with a cobalt blue filter. Score the staining based on a standardized scale.

-

Tear production: Measure tear volume using phenol red threads placed in the lateral canthus for a defined period.

-

Histology: At the end of the study, euthanize the animals and collect the eyes for histological analysis to assess for goblet cell loss, inflammation, and corneal epithelial damage.

-

Cytotoxicity and In Vitro Research

BAC's cytotoxic properties are also leveraged in in vitro studies to investigate cellular responses to stress and injury. It induces cell death through both apoptosis and necrosis in a concentration-dependent manner.

Quantitative Data: Cytotoxicity of Benzalkonium Chloride

| Cell Line | Assay | Endpoint | Value | Reference |

| Human Corneal Epithelial Cells | MTT | Toxicity | 37.75% ± 3.06% (at 0.001% BAC for 15 min) | [8] |

| Human Conjunctival Epithelial Cells | MTT | Toxicity | 29.60% ± 4.34% (at 0.001% BAC for 15 min) | [8] |

| Human Lung Epithelial (H358) Cells | MTT | IC50 | 1.5 µg/mL (24h exposure) | [9] |

| Rat | Oral | LD50 | 240 mg/kg | [10] |

| Rat | Dermal | LD50 | 1560 mg/kg | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Benzalkonium chloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Plate reader

Procedure:

-

Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of BAC for the desired exposure time. Include untreated cells as a control.

-

MTT addition: After the treatment period, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance reading: Measure the absorbance at 570 nm using a plate reader. The amount of formazan produced is proportional to the number of viable cells.[11][12][13]

Experimental Protocol: LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Benzalkonium chloride

-

LDH assay kit

Procedure:

-

Cell seeding and treatment: Follow the same procedure as for the MTT assay.

-

Supernatant collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

-

Absorbance reading: Measure the absorbance at the recommended wavelength (usually 490 nm). The amount of LDH released is proportional to the number of damaged cells.[4][14][15]

Signaling Pathways Modulated by Benzalkonium Chloride

BAC has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and fibrosis. Understanding these pathways provides insight into the molecular mechanisms underlying its biological effects.

TGF-β1/Smad3 Signaling Pathway in Subconjunctival Fibrosis

BAC can induce subconjunctival fibrosis, a complication of long-term topical glaucoma medication use, through the activation of the TGF-β1/Smad3 signaling pathway.[16]

NLRP3 Inflammasome Activation and Inflammation

BAC can trigger pro-inflammatory responses by activating the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, leading to the secretion of pro-inflammatory cytokines like IL-1β.[17][18]

Induction of Apoptosis

BAC induces apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.

Experimental Workflow: Investigating BAC's Effect on a Signaling Pathway

The following workflow outlines a general approach for studying the impact of BAC on a specific signaling pathway.

Conclusion

Benzalkonium chloride is a multifaceted compound with significant applications in biomedical research. Its well-characterized antimicrobial, cytotoxic, and pro-inflammatory properties make it an invaluable tool for a range of in vitro and in vivo studies. For researchers and drug development professionals, a thorough understanding of BAC's mechanisms of action, effective concentrations, and the experimental protocols for its use is crucial for designing robust studies and accurately interpreting results. The information and protocols provided in this guide serve as a comprehensive resource for harnessing the diverse applications of benzalkonium chloride in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes [mdpi.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. asianmedjam.com [asianmedjam.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Benzalkonium chloride initiates proinflammatory responses via NLRP3 inflammasome activation [jstage.jst.go.jp]

- 10. youtube.com [youtube.com]

- 11. Experimental and engineering approaches to intracellular communication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of 20% Human Serum on Corneal Epithelial Toxicity Induced by Benzalkonium Chloride: In Vitro and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Benzalkonium chloride initiates proinflammatory responses via NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Benzalkonium Chloride, Even at Low Concentrations, Deteriorates Intracellular Metabolic Capacity in Human Conjunctival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

The Core Purpose of Deuterium Labeling in Zephirol-d7

An In-depth Technical Guide to the Purpose of Deuterium Labeling in Zephirol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Zephirol-d7, a deuterium-labeled analog of benzalkonium chloride (BAC). It details its primary application as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of detailed experimental protocols, quantitative validation data, and explanatory diagrams is intended to equip researchers with the necessary information for the robust analysis of benzalkonium chloride in various matrices.

Zephirol-d7 is a synthetic version of Zephirol (benzalkonium chloride) where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. The primary and critical purpose of this isotopic labeling is to create an ideal internal standard for quantitative analysis.

In analytical chemistry, particularly for sensitive and specific techniques like mass spectrometry, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. The ideal IS is chemically and physically almost identical to the analyte being measured but is distinguishable by the detector.

Why Deuterium Labeling is Ideal:

-

Co-elution: Zephirol-d7 has nearly identical chromatographic retention times to the non-labeled Zephirol. This means it travels through the liquid chromatography (LC) system at the same rate as the analyte, experiencing the same conditions.

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, Zephirol-d7 ionizes with the same efficiency as the native compound.

-

Compensation for Matrix Effects: Any suppression or enhancement of the analyte's signal caused by other components in the sample matrix (e.g., salts, proteins, excipients) will equally affect the internal standard.

-

Correction for Variability: It accurately corrects for variations in sample preparation (e.g., extraction efficiency, volume changes) and instrument performance (e.g., injection volume).

-

Mass Shift for Detection: The key difference is its higher mass. A mass spectrometer can easily distinguish between the analyte and the heavier, deuterium-labeled internal standard. For the C12 homolog of benzalkonium chloride, the unlabeled precursor ion has a mass-to-charge ratio (m/z) of 304, while the Zephirol-d7 (C12-BAC-d7) equivalent has an m/z of 311.[1]

This use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS) . It ensures the highest possible accuracy and precision in determining the concentration of benzalkonium chloride in complex samples.

The deuterium atoms in Zephirol-d7 are located on the benzyl group of the molecule, with five on the aromatic ring and two on the methylene bridge connecting to the nitrogen atom.[2][3]

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data from validated HPLC and LC-MS/MS methods for the determination of benzalkonium chloride. While these specific examples may not have used Zephirol-d7, they represent the performance standards achievable and are directly comparable to what would be expected when using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Benzalkonium Chloride Analysis

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Homologs Analyzed | C12, C14, C16 | C12, C14, C16 |

| Linearity Range | 80 - 120 µg/mL | 0.006 - 1.40 ng/mL |

| Correlation Coefficient (R²) | > 0.999 | Not Specified |

| Limit of Detection (LOD) | Not Specified | 0.002 - 0.42 ng/mL |

| Limit of Quantitation (LOQ) | Not Specified | 0.006 - 1.40 ng/mL |

| Data adapted from references[1][4]. The LC-MS/MS data represents a range for multiple quaternary ammonium compounds. |

Table 2: Accuracy and Precision of Benzalkonium Chloride Analysis

| Parameter | Concentration Level | HPLC-UV Method | LC-MS/MS Method |

| Accuracy (% Recovery) | Low (e.g., 80%) | 98.4% - 101.7% | 61% - 129% (at 1, 5, 20 ng/mL) |

| Medium (e.g., 100%) | 98.4% - 101.7% | 61% - 129% (at 1, 5, 20 ng/mL) | |

| High (e.g., 120%) | 98.4% - 101.7% | 61% - 129% (at 1, 5, 20 ng/mL) | |

| Precision (% RSD) | Intra-day | < 2% | 0.22% - 17.4% |

| Inter-day | < 2% | 0.35% - 17.3% | |

| Data adapted from references[1][4]. The LC-MS/MS data represents a range for multiple quaternary ammonium compounds. |

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of benzalkonium chloride (specifically the C12 and C14 homologs) in a pharmaceutical formulation, incorporating Zephirol-d7 as the internal standard.

Materials and Reagents

-

Analytes: Benzalkonium Chloride (BAC) reference standard (containing C12, C14, and other homologs).

-

Internal Standard: Zephirol-d7 (Benzyldimethyldodecylammonium-d7 chloride) solution.

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid, Ammonium formate.

-

Water: Deionized water, 18 MΩ·cm or higher purity.

Preparation of Standard and Sample Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of BAC standard and Zephirol-d7 (IS) in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working calibration standards by serially diluting the BAC stock solution with a 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of Zephirol-d7 at a concentration of 100 ng/mL in 50:50 acetonitrile/water.

-

Calibration Curve Samples: To each working standard solution, add a fixed volume of the IS spiking solution. For example, mix 100 µL of each working standard with 100 µL of the IS working solution.

-

Sample Preparation: Dilute the product containing benzalkonium chloride with the 50:50 acetonitrile/water mixture to bring the expected analyte concentration into the range of the calibration curve. Add the internal standard spiking solution in the same fixed volume as used for the calibrators.

Liquid Chromatography (LC) Conditions

-

LC System: UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 10 mM Ammonium formate with 0.1% Formic acid in water.

-

Mobile Phase B: 10 mM Ammonium formate with 0.1% Formic acid in 95:5 Acetonitrile/Water.

-

Gradient Elution:

-

0-0.5 min: 30% B

-

0.5-3.0 min: Gradient from 30% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 30% B

-

4.1-5.0 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Key MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| BAC (C12 homolog) | 304.3 | 91.1 (Quantifier) | 30 |

| 304.3 | 212.2 (Qualifier) | 25 | |

| BAC (C14 homolog) | 332.4 | 91.1 (Quantifier) | 30 |

| 332.4 | 240.2 (Qualifier) | 25 | |

| Zephirol-d7 (C12-IS) | 311.4 | 98.1 (Quantifier) | 33 |

| 311.4 | 127.1 (Qualifier) | 15 | |

| MRM transitions for Zephirol-d7 are from reference[1]. Transitions for unlabeled BAC are typical values and may require optimization. |

Mandatory Visualizations

Diagram 1: Isotope Dilution Mass Spectrometry Workflow

Caption: Workflow for quantitative analysis using Zephirol-d7 as an internal standard.

Diagram 2: Principle of Isotopic Distinction in MS

Caption: Zephirol-d7 is separated by mass, not by chromatography.

References

- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zephirol-d7 | CAS | LGC Standards [lgcstandards.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]

Zephirol-d7: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of Zephirol-d7, a deuterium-labeled stable isotope of Zephirol (also known as Benzalkonium Chloride), as an internal standard for quantitative analysis. Its structural similarity and mass difference make it an ideal candidate for minimizing analytical variability and enhancing the accuracy of measurements, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

Core Properties of Zephirol-d7

Zephirol-d7, with the chemical formula C21H31D7ClN, is a quaternary ammonium compound.[1][2][3] The deuterium labeling provides a distinct mass shift from its unlabeled counterpart without significantly altering its chemical and physical properties. This ensures that it co-elutes with the analyte of interest during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer, which are crucial characteristics of an effective internal standard.

| Property | Value |

| Molecular Formula | C21H31D7ClN[1][2][3] |

| Molecular Weight | 347.03 g/mol [1][2][3] |

| Unlabeled CAS Number | 139-07-1[1] |

| SIL Type | Deuterium[1] |

| Purity | >95% (HPLC)[1] |

| Storage Temperature | -20°C[1] |

Application in Quantitative Analysis

Zephirol-d7 is primarily employed as an internal standard in analytical methods to quantify Zephirol or other structurally related quaternary ammonium compounds. Its use is particularly prevalent in bioanalytical assays and in the determination of these compounds in various matrices such as pharmaceutical formulations, environmental samples, and biological specimens.

A key application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The use of a stable isotope-labeled internal standard like Zephirol-d7 is considered best practice for LC-MS/MS quantification as it compensates for variations in sample preparation, injection volume, and matrix effects.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for utilizing Zephirol-d7 as an internal standard in an LC-MS/MS method involves several key steps from sample preparation to data analysis.

Detailed Experimental Protocols

The following sections provide a generalized protocol for the quantification of benzalkonium chlorides (BACs) using their corresponding d7-labeled internal standards, based on established methodologies.

Sample Preparation

A common procedure for the extraction of BACs from biological samples, such as cell cultures, involves protein precipitation and extraction.

-

Cell Lysis and Spiking: Cells are permeabilized using a solution of acetonitrile and water (typically 1:1 v/v).[1] This solution should contain the appropriate d7-labeled BAC internal standard (e.g., d7-BAC-C12 for the analysis of BAC-C12) at a known concentration (e.g., 50 nM).[1]

-

Protein Precipitation: The addition of acetonitrile leads to the precipitation of proteins.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant, containing the analyte and the internal standard, is collected for LC-MS/MS analysis.

For serum and urine samples, solid-phase extraction (SPE) with weak cation-exchange cartridges is an effective method for sample cleanup and concentration.[4]

LC-MS/MS Analysis

The chromatographic separation of BACs is typically achieved using reversed-phase liquid chromatography, while detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography Parameters (Illustrative)

| Parameter | Condition |

| Column | Reversed-phase C8 or C18 column[4] |

| Mobile Phase A | Water with a suitable buffer (e.g., ammonium acetate) and/or acid (e.g., formic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A gradient elution is typically used to separate the different BAC homologs. |

| Flow Rate | Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min. |

| Injection Volume | 5-20 µL |

Mass Spectrometry Parameters

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. The following table provides MRM parameters for Benzyldimethyldodecylammonium chloride-d7 (C12-BAC-d7).[4]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |

| C12-BAC-d7 | 311 | 98 | 127 | 10 | 33 | 15 |

Quantitative Data and Method Performance

The use of a stable isotope-labeled internal standard like Zephirol-d7 significantly improves the performance of quantitative methods. The following table summarizes typical performance characteristics of an LC-MS/MS method for the analysis of quaternary ammonium compounds using deuterated internal standards.[4]

| Parameter | Typical Value Range |

| Method Limits of Detection (MLODs) | 0.002–0.42 ng/mL |

| Method Limits of Quantification (MLOQs) | 0.006–1.40 ng/mL |

| Recovery (at 1, 5, and 20 ng/mL) | 61–129% |

| Intra-day and Inter-day Variation | 0.22–17.4% |

| Matrix Effects (Serum and Urine) | -27% to 15.4% |

Logical Relationship in Quantification

The fundamental principle behind the use of an internal standard is the establishment of a consistent ratio between the analytical signal of the analyte and the internal standard. This relationship is what enables accurate quantification.

References

- 1. Interaction and Transport of Benzalkonium Chlorides by the Organic Cation and Multidrug and Toxin Extrusion Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

commercial suppliers of Zephirol-d7 for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Zephirol-d7, a deuterated analog of Zephirol (benzalkonium chloride). This document is intended for researchers, scientists, and drug development professionals utilizing Zephirol-d7 as an internal standard in analytical and pharmacokinetic studies.

Commercial Suppliers and Product Specifications

Zephirol-d7 is available from several commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes the product specifications from prominent suppliers. Please note that for the most accurate and up-to-date information, it is recommended to request a certificate of analysis directly from the supplier.

| Supplier | Product Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Quantities |

| LGC Standards | TRC-Z343002 | C₂₁H₃₁D₇ClN | 347.03 | >95% (HPLC)[1] | Not specified | 10 mg, 100 mg[2] |

| CymitQuimica | 4Z-Z-183 | C₂₁H₃₁D₇N·Cl | 347.03 | Not specified | Not specified | 5mg, 10mg, 25mg, 50mg, 100mg[3] |

| Pharmaffiliates | PA STI 087710 | C₂₁H₃₁D₇ClN | 347.03 | Not specified | Not specified | Inquire for details[4] |

| Veeprho | Not specified | C₂₁H₃₁D₇ClN | 347.03 | Not specified | Not specified | Inquire for details[5] |

| Clearsynth | Not specified | C₂₁H₃₁D₇ClN | 347.03 | Not specified | Not specified | Inquire for details |

Mechanism of Action of Zephirol (Benzalkonium Chloride)

Zephirol, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[6] Its cationic headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.[6]

Experimental Protocols: Use of Zephirol-d7 as an Internal Standard in LC-MS/MS Analysis

The following is a representative protocol for the quantification of Zephirol (benzalkonium chloride) in a biological matrix (e.g., plasma) using Zephirol-d7 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite based on established methods for the analysis of benzalkonium chlorides and the use of deuterated internal standards.

1. Preparation of Stock and Working Solutions

-

Zephirol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Zephirol reference standard in methanol.

-

Zephirol-d7 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Zephirol-d7 in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Zephirol by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.

-

Internal Standard Working Solution: Dilute the Zephirol-d7 stock solution with the same solvent to a final concentration appropriate for spiking samples.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 20 µL of the Zephirol-d7 internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Zephirol (C12 homolog): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically based on the specific instrument.

-

Zephirol-d7 (C12 homolog): Precursor ion (m/z) -> Product ion (m/z) - To be determined empirically based on the specific instrument.

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

-

4. Data Analysis

-

Integrate the peak areas for both Zephirol and Zephirol-d7 for all standards, quality control samples, and unknown samples.

-

Calculate the peak area ratio of Zephirol to Zephirol-d7.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the Zephirol standards.

-

Determine the concentration of Zephirol in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

An In-Depth Technical Guide to the Synthesis and Purification of Zephirol-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Zephirol-d7, a deuterated analog of the quaternary ammonium compound Zephirol (benzalkonium chloride). This document details the chemical pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Zephirol, a mixture of alkylbenzyldimethylammonium chlorides, is a widely used antiseptic and disinfectant. The deuterated analog, Zephirol-d7 (N-dodecyl-N,N-dimethyl-d7-benzylammonium chloride), is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based bioanalytical studies and for investigating the metabolic fate of Zephirol. The incorporation of seven deuterium atoms on the benzyl moiety provides a distinct mass shift, enabling accurate quantification and differentiation from its non-deuterated counterpart.

The synthesis of Zephirol-d7 is achieved through a well-established organic reaction known as the Menschutkin reaction. This reaction involves the alkylation of a tertiary amine with an alkyl halide, in this case, the reaction between N,N-dimethyldodecylamine and benzyl-d7 chloride.

Synthesis Pathway

The synthesis of Zephirol-d7 follows a straightforward two-step conceptual pathway, starting from commercially available deuterated toluene.

Methodological & Application

Application Note: Utilizing Zephirol-d7 as an Internal Standard for Accurate Quantification of Benzalkonium Chloride in Biological Matrices by LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of Zephirol (benzalkonium chloride) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages Zephirol-d7, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1][2] This document provides comprehensive experimental protocols, data presentation, and workflow visualization to guide researchers in implementing this methodology.

Introduction

Zephirol, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound widely used as a biocide, cationic surfactant, and preservative in pharmaceutical and consumer products.[3][4] Its presence in various formulations necessitates accurate quantification in biological samples for pharmacokinetic, toxicological, and quality control studies. LC-MS/MS offers high sensitivity and selectivity for such analyses.[5][6]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS.[5] A SIL-IS, such as Zephirol-d7, is chemically and physically almost identical to the analyte of interest, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer.[2] This allows for effective normalization and compensation for variations in sample extraction, injection volume, and matrix-induced ionization suppression or enhancement, leading to highly reliable data.[1][2] Zephirol-d7, with its deuterium-labeled benzene ring, provides a distinct mass shift from the unlabeled analyte, making it an ideal internal standard.[7]

Experimental Protocols

This section outlines the detailed methodology for the quantification of Zephirol (specifically, the C12, C14, and C16 alkyl chain homologues, which are common components of BAC mixtures) in human serum.

Materials and Reagents

-

Analytes: Benzalkonium chloride (C12, C14, C16 homologues)

-

Internal Standard: Zephirol-d7 (Benzyldimethyldodecylammonium chloride-d7)[8]

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Sample Matrix: Human serum

-

Equipment:

-

UPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Zephirol from serum samples.

-

Aliquoting: Pipette 100 µL of serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 200 µL of the working internal standard solution (Zephirol-d7 in methanol, e.g., at 100 ng/mL) to each tube.

-

Precipitation: Add 300 µL of acetonitrile to each tube to precipitate proteins.

-

Mixing: Vortex each tube vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following conditions are a starting point and may require optimization for specific instrumentation.

Liquid Chromatography (LC):

| Parameter | Condition |

| LC System | ACQUITY UPLC I-Class or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |

Mass Spectrometry (MS):

| Parameter | Condition |

| Mass Spectrometer | Waters Xevo TQD or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The following MRM transitions can be used for the quantification and confirmation of Zephirol homologues and the Zephirol-d7 internal standard.[8]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| C12-BAC | 304.3 | 91.1 | 212.2 | 25 |

| C12-BAC-d7 (IS) | 311.3 | 98.1 | 212.2 | 25 |

| C14-BAC | 332.3 | 91.1 | 240.2 | 25 |

| C16-BAC | 360.4 | 91.1 | 268.3 | 25 |

Data Presentation

A summary of the expected quantitative performance of this method is presented below. This data is representative of a typical validation for an LC-MS/MS bioanalytical method.

| Parameter | C12-BAC | C14-BAC | C16-BAC |

| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 |

| Correlation (r²) | >0.995 | >0.995 | >0.995 |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |

| Precision (% CV) | < 15% | < 15% | < 15% |

| Recovery (%) | 85 - 115 | 85 - 115 | 85 - 115 |

| LLOQ (ng/mL) | 1 | 1 | 1 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Zephirol using Zephirol-d7 as an internal standard.

Caption: Workflow for Zephirol quantification using Zephirol-d7 internal standard.

Conclusion

The described LC-MS/MS method, incorporating Zephirol-d7 as an internal standard, provides a highly selective, sensitive, and accurate approach for the quantification of benzalkonium chloride in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the reliability of results in regulated and research environments.[5] The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories seeking to implement this analytical technique.

References

- 1. cerilliant.com [cerilliant.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Zephirol | 139-07-1 | FZ28757 | Biosynth [biosynth.com]

- 4. Benzalkonium chloride - Wikipedia [en.wikipedia.org]

- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 6. Liquid chromatography-tandem mass spectrometry detection of benzalkonium chloride (BZK) in a forensic autopsy case with survival for 18 days post BZK ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zephirol-d7 | CAS | LGC Standards [lgcstandards.com]

- 8. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Method for the Quantification of Zephirol (Benzalkonium Chloride) in Diverse Matrices using Zephirol-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zephirol, a trade name for benzalkonium chloride (BAC), is a quaternary ammonium compound with broad-spectrum antimicrobial properties. It is widely used as a preservative in pharmaceutical formulations, such as ophthalmic, nasal, and topical preparations, and as a disinfectant in various industrial and household products.[1] Accurate quantification of Zephirol is crucial for quality control, formulation development, and safety assessment. This application note describes a detailed protocol for the sample preparation and analysis of Zephirol in various matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. The use of a stable isotope-labeled internal standard, Zephirol-d7, is central to this method, ensuring high accuracy and precision by correcting for variability during sample processing and analysis.[2][3][4]

Principle

This method employs a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to isolate Zephirol and the internal standard, Zephirol-d7, from the sample matrix. The use of a deuterated internal standard is the preferred approach for quantitative analysis, especially in complex matrices, as it closely mimics the chemical and physical properties of the analyte, co-eluting chromatographically and compensating for matrix effects and variations in extraction recovery and instrument response.[4][5] The final extract is then analyzed by reverse-phase HPLC.

Materials and Reagents

-

Zephirol standard

-

Zephirol-d7 (Internal Standard)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (or other appropriate mobile phase modifier)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV or MS detector

Experimental Protocol

A generalized workflow for the sample preparation of Zephirol analysis is presented below. This protocol should be optimized for specific sample matrices.

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of Zephirol and Zephirol-d7 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the Zephirol primary stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Internal Standard Spiking Solution:

-

Dilute the Zephirol-d7 primary stock solution with methanol to a suitable concentration (e.g., 10 µg/mL). This concentration should be consistent across all samples and calibration standards.

-

Sample Preparation

The appropriate sample preparation procedure will depend on the matrix. Two common approaches are detailed below. The internal standard, Zephirol-d7, should be added at the beginning of the sample preparation process to account for any loss during the procedure.[6][7]

A. Liquid Samples (e.g., Pharmaceutical Formulations, Water Samples)

-

Sample Aliquoting: Transfer a known volume or weight of the liquid sample into a clean tube.

-

Internal Standard Spiking: Add a precise volume of the Zephirol-d7 internal standard spiking solution to the sample.

-

Dilution and Precipitation (for complex matrices):

-

Dilute the sample with a suitable solvent (e.g., acetonitrile) to precipitate proteins or other interfering substances.

-

Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

-

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for further processing or direct injection if the sample is sufficiently clean.

-

Solid-Phase Extraction (SPE) for Cleanup and Concentration (if necessary):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

B. Solid or Semi-Solid Samples (e.g., Tissues, Creams)

-

Sample Homogenization: Accurately weigh a portion of the sample and homogenize it in a suitable solvent (e.g., acetonitrile/water mixture).

-

Internal Standard Spiking: Add a precise volume of the Zephirol-d7 internal standard spiking solution to the homogenate.

-

Extraction:

-

Vortex the mixture vigorously for several minutes.

-

Use ultrasonication to ensure complete extraction.[5]

-

-

Centrifugation: Centrifuge the sample to pellet solid debris.

-

Supernatant Collection: Collect the supernatant.

-

Further Cleanup: Proceed with SPE as described for liquid samples if necessary.

HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.0 µm particle size).

-

Mobile Phase: A gradient of mobile phase A (e.g., 10 mM ammonium phosphate buffer, pH 3.3) and mobile phase B (e.g., methanol/acetonitrile, 85/15, v/v) is often used.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Detection:

-

UV Detection: 214 nm or 254 nm.[3]

-

MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor for the specific m/z transitions of Zephirol and Zephirol-d7.

-

Data Presentation

The following table summarizes typical quantitative data for Zephirol analysis. These values are representative and may vary depending on the specific matrix and instrumentation.

| Parameter | Value | Reference |

| Linearity Range | 0.025 - 0.075 mg/mL | [3] |

| Recovery | 90% (in skin cream) | [5] |

| 86.7% - 111.2% (in environmental water) | [8] | |

| 54% - 90% (in serum and tissues) | [9][10] | |

| Limit of Detection (LOD) | 1 µg/mL (UV detection) | [5] |

| 0.03 - 0.06 µg/L (MS detection) | [8] | |

| Limit of Quantification (LOQ) | 5 µg/mL | [6] |

Workflow Diagram

Caption: Experimental workflow for Zephirol-d7 analysis.

Conclusion

This application note provides a comprehensive and robust protocol for the sample preparation and quantification of Zephirol in a variety of matrices. The incorporation of Zephirol-d7 as an internal standard is a critical component of the methodology, ensuring reliable and accurate results by correcting for procedural variations. The outlined procedures can be adapted and validated for specific research, quality control, and drug development applications.

References

- 1. Benzalkonium Chloride: How to overcome analytical challenges - Pharmaceutical Technology [pharmaceutical-technology.com]

- 2. scispace.com [scispace.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. texilajournal.com [texilajournal.com]

- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 6. Should internal standards be added before or after SPE? - ECHEMI [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of Three Benzalkonium Chloride Homologues in Environmental Water by Ultra High Performance Liquid Chromatography- Quadrupole/Electrostatic Field Orbitrap High Resolution Mass Spectrometry [ykcs.ac.cn]

- 9. Sensitive determination of benzalkonium chloride in blood and tissues using high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Zephirol using Zephirol-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zephirol, a benzalkonium chloride, is a quaternary ammonium compound widely utilized for its antimicrobial and cationic surfactant properties in pharmaceutical formulations, disinfectants, and preservatives.[1][2][3] Accurate quantification of Zephirol is crucial for quality control, formulation development, and safety assessments. This application note details a robust and sensitive method for the quantitative analysis of Zephirol in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Zephirol-d7 as an isotopic internal standard. The use of a stable isotope-labeled internal standard like Zephirol-d7 provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

This method employs the principle of isotope dilution mass spectrometry. A known amount of Zephirol-d7, which is chemically identical to Zephirol but has a different mass due to the deuterium labeling, is added to the sample. The sample is then processed, and the analyte and internal standard are analyzed by LC-MS/MS. The ratio of the signal from Zephirol to that of Zephirol-d7 is used to calculate the concentration of Zephirol in the original sample. This approach minimizes errors that can be introduced during sample preparation and analysis.

Materials and Reagents

-

Zephirol (Analyte)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other appropriate mobile phase modifier)

-

Solid Phase Extraction (SPE) cartridges (e.g., weak cation-exchange) for sample cleanup[1]

-

Standard laboratory glassware and equipment

Experimental Protocols

Preparation of Stock and Working Solutions

-

Zephirol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zephirol and dissolve it in 10 mL of methanol.

-

Zephirol-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Zephirol-d7 and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Zephirol stock solution with a 50:50 mixture of acetonitrile and water. The concentration range should be selected based on the expected concentration of the analyte in the samples.

-

Internal Standard Spiking Solution: Prepare a working solution of Zephirol-d7 at a concentration of 1 µg/mL in a 50:50 mixture of acetonitrile and water.

Sample Preparation (General Procedure for Biological Matrices)

-

Sample Collection: Collect the biological matrix of interest (e.g., plasma, urine, tissue homogenate).

-

Internal Standard Spiking: To 100 µL of the sample, add 10 µL of the 1 µg/mL Zephirol-d7 internal standard spiking solution.

-

Protein Precipitation (for plasma/serum): Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

Solid Phase Extraction (SPE) for Cleanup:

-

Condition a weak cation-exchange SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step (or the diluted urine/tissue homogenate).

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute the analyte and internal standard with a suitable elution solvent (e.g., 5% formic acid in methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instruments and applications.

Table 1: LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Zephirol MRM Transition | Determine precursor and product ions empirically |

| Zephirol-d7 MRM Transition | Determine precursor and product ions empirically |

| Collision Energy | Optimize for each transition |

| Dwell Time | 100 ms |

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Zephirol to Zephirol-d7 against the concentration of the Zephirol working standard solutions. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of Zephirol in the samples by interpolating the peak area ratio from the calibration curve.

Method Validation

The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) for the following parameters:

-

Linearity: Assess the linear range of the calibration curve.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high QC samples).

-

Selectivity and Specificity: Evaluate potential interference from endogenous matrix components.

-

Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.

-

Recovery: Determine the extraction efficiency of the sample preparation procedure.

-

Stability: Evaluate the stability of the analyte in the matrix under various storage and handling conditions.

Data Presentation

Table 2: Example Calibration Curve Data

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.592 |

| 100 | 1.180 |

| 500 | 5.950 |

| 1000 | 11.920 |

Table 3: Example Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 5 | 4.9 | 98.0 | 4.5 |

| Medium | 50 | 51.2 | 102.4 | 3.2 |

| High | 500 | 495.5 | 99.1 | 2.8 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Zephirol.

Signaling Pathway

The primary mechanism of action for Zephirol (benzalkonium chloride) as an antimicrobial agent is through the disruption of microbial cell membranes. This is a direct physical and chemical interaction rather than a complex intracellular signaling cascade. Therefore, a detailed signaling pathway diagram is not applicable. The cationic headgroup of the Zephirol molecule interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.

Caption: Mechanism of antimicrobial action of Zephirol.

Conclusion

This application note provides a comprehensive framework for the development and validation of a quantitative LC-MS/MS assay for Zephirol using Zephirol-d7 as an internal standard. The described methodology offers high sensitivity, specificity, and accuracy, making it suitable for a wide range of applications in pharmaceutical analysis and drug development. Researchers are encouraged to optimize the provided protocols for their specific matrix and instrumentation to achieve the best performance.

References

- 1. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Liquid chromatography-tandem mass spectrometry detection of benzalkonium chloride (BZK) in a forensic autopsy case with survival for 18 days post BZK ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. contractpharma.com [contractpharma.com]

Application Notes and Protocols for Zephirol-d7 in Pharmacokinetic and Drug Metabolism Studies

Disclaimer: Publicly available scientific literature from the conducted searches does not contain specific pharmacokinetic or drug metabolism studies on Zephirol-d7. Zephirol-d7 is a deuterated analog of benzalkonium chloride and is primarily intended for use as an internal standard in analytical methodologies. The following application notes and protocols are therefore presented as a general framework for how such studies would be designed and conducted for a similar compound, using Zephirol-d7 as an internal standard.

Introduction

Pharmacokinetic (PK) and drug metabolism studies are fundamental to the drug development process, providing critical information on the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.[1][2] These studies are essential for determining dosing regimens, assessing potential drug-drug interactions, and understanding the overall safety profile of a compound.[1] Stable isotope-labeled compounds, such as Zephirol-d7, are invaluable tools in these studies, particularly in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS), where they serve as ideal internal standards to ensure the accuracy and precision of the analytical method.[3]

This document provides a detailed, albeit illustrative, protocol for a pharmacokinetic study of a hypothetical quaternary ammonium compound, utilizing Zephirol-d7 as an internal standard. It also outlines a general approach to in vitro drug metabolism studies.

Hypothetical Pharmacokinetic Study Protocol

Objective

To determine the key pharmacokinetic parameters of a novel quaternary ammonium test compound in a preclinical model (e.g., Sprague-Dawley rats) following intravenous administration, using Zephirol-d7 as an internal standard for bioanalysis.

Experimental Workflow

The overall workflow for the pharmacokinetic study is depicted below.

Materials and Methods

2.3.1. Animal Dosing and Sample Collection

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

-